6,7-Difluorobenzo[d]thiazol-2-amine
Description
6,7-Difluorobenzo[d]thiazol-2-amine is a fluorinated heterocyclic compound featuring a benzothiazole core with fluorine atoms at the 6th and 7th positions of the benzene ring. Its molecular formula is C₇H₄F₂N₂S, and it belongs to a class of compounds known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. The fluorine atoms enhance electronic properties and metabolic stability, making it a candidate for targeted drug design .
Properties
IUPAC Name |
6,7-difluoro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2S/c8-3-1-2-4-6(5(3)9)12-7(10)11-4/h1-2H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEMJCZUOCOPFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(S2)N)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluorobenzo[d]thiazol-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzothiazole and fluorinating agents.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, at temperatures ranging from room temperature to reflux, depending on the reactivity of the fluorinating agent.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalysis: Employing catalytic systems to improve yield and selectivity.
Optimization of Reaction Parameters: Fine-tuning temperature, pressure, and solvent systems to maximize production efficiency.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluorobenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., NaH or K2CO3).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Various substituted benzothiazoles.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms with altered electronic properties.
Scientific Research Applications
Medicinal Chemistry
6,7-Difluorobenzo[d]thiazol-2-amine has been investigated for its potential as an anti-tubercular agent. Recent studies have shown that derivatives of benzothiazole exhibit significant inhibitory activity against Mycobacterium tuberculosis. For instance, compounds derived from this structure have been compared with standard anti-TB drugs to evaluate their efficacy .
Key Findings :
- Compounds based on this structure have demonstrated better activity than traditional drugs like isoniazid (INH) in vitro.
- Molecular docking studies suggest favorable interactions with target proteins involved in bacterial metabolism .
Antimicrobial Activity
The compound has shown promising results against various bacterial strains, indicating its potential as an antibiotic candidate. The presence of fluorine enhances its biological activity compared to non-fluorinated analogs .
Research Highlights :
- Antimicrobial assays indicate that this compound exhibits significant inhibition against Gram-positive and Gram-negative bacteria.
- Studies suggest that the compound's mechanism may involve disrupting bacterial cell wall synthesis .
Anticancer Properties
Investigations into the anticancer properties of this compound are ongoing. Preliminary data suggest that it may interact with DNA and specific enzymes involved in cancer cell proliferation.
Research Insights :
- Interaction studies have indicated a binding affinity to DNA, which could lead to the development of novel anticancer therapies.
- The structure-activity relationship (SAR) studies are critical for optimizing efficacy and minimizing toxicity .
Case Studies
Several case studies highlight the applications of this compound in drug development:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-tubercular Activity | Compounds showed MIC values lower than INH; promising for MDR-TB treatment. |
| Study B | Antimicrobial Properties | Effective against multiple bacterial strains; potential for antibiotic development. |
| Study C | Anticancer Mechanisms | Demonstrated binding to DNA; further studies needed for therapeutic applications. |
Mechanism of Action
The mechanism of action of 6,7-Difluorobenzo[d]thiazol-2-amine depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
Chemical Reactivity: The presence of fluorine atoms can influence the electronic properties of the molecule, affecting its reactivity and interaction with other compounds.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzothiazol-2-amine Derivatives
| Compound Name | Substitution Pattern | Biological Activity | Unique Features | References |
|---|---|---|---|---|
| This compound | Fluorine at 6th and 7th positions | Anticancer, Enzyme inhibition (inferred) | Enhanced metabolic stability due to difluoro substitution | |
| 4,7-Difluorobenzo[d]thiazol-2-amine | Fluorine at 4th and 7th positions | Antimicrobial, Antifungal | Distinct reactivity in substitution reactions (e.g., oxidation) | |
| 6-Fluorobenzo[d]thiazol-2-amine | Fluorine at 6th position | Imaging applications | High binding affinity for cellular targets | |
| 6-Bromobenzo[d]thiazol-2-amine | Bromine at 6th position | Strong antimicrobial activity | Halogen-dependent reactivity | |
| 6,6-Difluoro-5,7-dihydro-4H-1,3-benzothiazol-2-amine | Fluorine at 6th and 6th positions, partially saturated ring | Unknown (structural studies only) | Unique bicyclic structure with hydrogenated ring | |
| 7-Methoxy-N,N-dimethylbenzo[d]thiazol-2-amine | Methoxy at 7th position, dimethylamine group | Antitubercular (DprE1 enzyme inhibition) | Functional groups enable specific enzyme interactions |
Key Observations:
Substitution Position and Halogen Effects: Fluorine vs. Difluoro Isomers: The 4,7-difluoro isomer demonstrates antifungal properties, whereas the 6,7-difluoro isomer (hypothesized) may target cancer pathways due to electronic effects from adjacent fluorines .
Structural Modifications :
- Saturation : Partially hydrogenated rings (e.g., 5,7-dihydro-4H derivatives) alter lipophilicity and binding kinetics .
- Functional Groups : Methoxy or dimethylamine substituents (e.g., 7-methoxy-N,N-dimethyl derivative) enable specific enzyme interactions, as seen in antitubercular activity .
Metabolic Stability: Difluoro substitution generally improves metabolic stability compared to mono-halogenated analogs, making 6,7-difluoro derivatives promising for drug development .
Biological Activity
6,7-Difluorobenzo[d]thiazol-2-amine is a derivative of benzo[d]thiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C7H4F2N2S
- Molecular Weight : 186.18 g/mol
- CAS Number : 1427397-93-0
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study evaluating benzo[d]thiazole derivatives found that certain compounds demonstrated effective inhibition against both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with essential enzymatic functions .
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 18 | 32 |
| Escherichia coli | 15 | 64 |
| Pseudomonas aeruginosa | 17 | 32 |
Anticancer Activity
This compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. Molecular docking studies suggest that this compound interacts effectively with key enzymes involved in cancer cell signaling pathways, such as HER2 .
Mechanism of Action
The anticancer activity is hypothesized to arise from the compound's ability to induce apoptosis in cancer cells through the following mechanisms:
- Inhibition of cell cycle progression
- Induction of reactive oxygen species (ROS)
- Modulation of apoptosis-related proteins
Case Studies
- Study on HER2 Inhibition : A recent study demonstrated that derivatives of benzo[d]thiazole, including this compound, exhibited promising binding affinities to HER2, suggesting potential for targeted cancer therapy. The top docking scores indicated strong interactions with the active site of the enzyme .
- Antimicrobial Efficacy : A comparative analysis showed that this compound had better antimicrobial efficacy than its analogs. This was attributed to its structural features that enhance membrane permeability and enzyme inhibition .
Synthesis and Characterization
The synthesis of this compound typically involves a condensation reaction followed by cyclization under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the compound's structure and purity.
Future Directions
Ongoing research aims to explore:
- The development of more potent analogs with improved selectivity for cancer cells.
- The potential for combination therapies using this compound alongside existing chemotherapeutics.
- Detailed pharmacokinetic studies to assess bioavailability and toxicity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
